molecular formula C6H6FNO B1270792 2-Amino-4-fluorophenol CAS No. 399-97-3

2-Amino-4-fluorophenol

Cat. No. B1270792
CAS RN: 399-97-3
M. Wt: 127.12 g/mol
InChI Key: ULDFRPKVIZMKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06482985B1

Procedure details

In a 500-ml flask, place 39.3 g (0.25 m) of 4-fluoro-2-nitrophenol (2a) and 120 ml of isopropyl alcohol and warm to 40° C. Add 1.5 g of 5% Pd/C wet with 1.5 ml of water and stir the mixture vigorously. Add a solution of 84.1 g (1.0 m) of potassium formate in 85 ml of water in drop wise over an hour keeping the temperature at 45°-53° C. Stir the mixture at 50° C. for 2.5 hrs. Add 150 ml of propyl acetate and 100 ml of water and stir for a few min. Filter off catalyst and wash with 100 ml of propyl acetate and 100 ml of water. Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite. Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml. Add 300 ml of heptane slowly with gentle stirring. Concentrate under a reduced pressure till most of propyl acetate evaporated. Add 150 ml of heptane to resulting mush and cool in an ice bath for about an hour. Collect solid, wash with heptane, and dry in a vacuum oven to give 29.0 g (91%) of 2-amino-4-fluorophenol (3a; X=F) as gray solids.
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
84.1 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.C(O)(C)C.C([O-])=O.[K+].C(OCCC)(=O)C>O.[Pd]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
39.3 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
84.1 g
Type
reactant
Smiles
C(=O)[O-].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45°-53° C
STIRRING
Type
STIRRING
Details
Stir the mixture at 50° C. for 2.5 hrs
Duration
2.5 h
STIRRING
Type
STIRRING
Details
stir for a few min
FILTRATION
Type
FILTRATION
Details
Filter off catalyst
WASH
Type
WASH
Details
wash with 100 ml of propyl acetate and 100 ml of water
WASH
Type
WASH
Details
Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite
CONCENTRATION
Type
CONCENTRATION
Details
Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml
ADDITION
Type
ADDITION
Details
Add 300 ml of heptane slowly with gentle stirring
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under a reduced pressure till most of propyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Add 150 ml of heptane
CUSTOM
Type
CUSTOM
Details
to resulting mush
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath for about an hour
CUSTOM
Type
CUSTOM
Details
Collect solid
WASH
Type
WASH
Details
wash with heptane
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.